molecular formula C12H18N2O3 B4707381 2-{[butyl(methyl)amino]methyl}-4-nitrophenol

2-{[butyl(methyl)amino]methyl}-4-nitrophenol

Cat. No. B4707381
M. Wt: 238.28 g/mol
InChI Key: XZVFSEJMBXUCBM-UHFFFAOYSA-N
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Description

2-{[butyl(methyl)amino]methyl}-4-nitrophenol, also known as BMNP, is a yellow crystalline compound that has been used in scientific research for various purposes. BMNP is a derivative of phenol that has a butyl(methyl)amino group attached to it, making it a useful compound for studying the effects of amino groups on phenolic compounds.

Mechanism of Action

2-{[butyl(methyl)amino]methyl}-4-nitrophenol acts as an electron acceptor, forming a stable radical when it interacts with reducing agents such as ascorbic acid or glutathione. The radical formed by this compound can then react with other molecules, leading to the production of reactive oxygen species (ROS) and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cells and tissues. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while also having antioxidant properties that can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory effects, making it a potentially useful compound for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[butyl(methyl)amino]methyl}-4-nitrophenol in lab experiments is that it is a stable compound that can be easily synthesized and purified. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are many potential future directions for research involving 2-{[butyl(methyl)amino]methyl}-4-nitrophenol. For example, researchers could investigate the effects of this compound on different types of cancer cells, or explore the potential use of this compound as a treatment for inflammatory diseases. Researchers could also investigate the mechanism of action of this compound in more detail, or explore the potential use of this compound as a model compound for studying the effects of other phenolic compounds.

Scientific Research Applications

2-{[butyl(methyl)amino]methyl}-4-nitrophenol has been used in scientific research to study the effects of amino groups on phenolic compounds, as well as the biochemical and physiological effects of phenolic compounds on cells and tissues. This compound has also been used as a model compound for studying the mechanism of action of other phenolic compounds.

properties

IUPAC Name

2-[[butyl(methyl)amino]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-4-7-13(2)9-10-8-11(14(16)17)5-6-12(10)15/h5-6,8,15H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVFSEJMBXUCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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